molecular formula C20H21ClNNaO4S B1663116 Terutroban sodium CAS No. 609340-89-8

Terutroban sodium

カタログ番号 B1663116
CAS番号: 609340-89-8
分子量: 429.9 g/mol
InChIキー: BQMSKINGUUUIHE-PKLMIRHRSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Terutroban sodium is a synthetic compound that belongs to the family of thromboxane A2 (TXA2) receptor antagonists. It is a potential drug candidate that has been studied for its therapeutic potential in various diseases, including cardiovascular diseases, cancer, and inflammation.

科学的研究の応用

Crystallization and Stability

  • Crystallization Properties : Terutroban sodium salt (Teru-Na) was initially produced in its anhydrous form. A study by (Couvrat et al., 2015) established the crystallization of a new dihydrate form using liquid-assisted grinding and liquid-liquid interface processes. This research highlighted the dihydrate's remarkable stability, especially under variable storage conditions.

Cardiovascular and Stroke Prevention

  • Stroke Prevention in Rats : Terutroban significantly increased survival in spontaneously hypertensive stroke-prone rats by reducing systemic inflammation and preserving endothelial function, as observed in a study by (Gelosa et al., 2010).
  • Peripheral Arterial Disease : In patients with peripheral arterial disease, terutroban inhibited platelet aggregation and was as effective as aspirin, with a similar safety profile, as found by (Fiessinger et al., 2010).
  • Ischemic Stroke or Transient Ischemic Attack : A study by (Hennerici, 2009) focused on the Prevention of Cerebrovascular and Cardiovascular Events of Ischemic Origin with Terutroban in Patients with a History of Ischemic Stroke or Transient Ischemic Attack (PERFORM) Study. It aimed to explore terutroban's benefits in secondary prevention of ischemic stroke.

Endothelial Function

  • Improvement in Endothelial Function : Terutroban was shown to improve endothelial function and inhibit thromboxane A2-induced platelet aggregation in high-cardiovascular-risk patients, as demonstrated by (Lesault et al., 2011).

Vascular Hypertrophy and Fibrosis

  • Prevention of Vascular Hypertrophy and Fibrosis : In a study on spontaneously hypertensive stroke-prone rats, terutroban prevented aorta hyperplasia and had beneficial effects on fibrotic processes, supporting its use in atherogenesis prevention, as observed by (Gelosa et al., 2011).

Antithrombotic and Antiatherosclerotic Properties

  • Antithrombotic and Antiatherosclerotic Agent : Terutroban emerged as a potent, orally active, long-acting selective antagonist of thromboxane (TP) receptors, effective in animal models of thrombosis, atherosclerosis, and diabetic nephropathy, as detailed by (Sorbera et al., 2006).

Comparison with Aspirin

  • Comparison with Aspirin : A study compared terutroban with aspirin in preventing cerebral and cardiovascular ischemic events, finding similar rates of primary endpoint occurrence with both drugs, as reported by (Bousser et al., 2011).

Synthesis and Chemical Properties

  • Synthesis of Key Intermediate : The chiral key intermediate of terutroban's biologically active form has been prepared by asymmetric hydrogenation, highlighting the efficiency and enantioselectivity of this process, as mentioned in (Maj et al., 2014).

特性

CAS番号

609340-89-8

製品名

Terutroban sodium

分子式

C20H21ClNNaO4S

分子量

429.9 g/mol

IUPAC名

sodium;3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoate

InChI

InChI=1S/C20H22ClNO4S.Na/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17;/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24);/q;+1/p-1/t16-;/m1./s1

InChIキー

BQMSKINGUUUIHE-PKLMIRHRSA-M

異性体SMILES

CC1=C(C2=C(C[C@@H](CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)[O-].[Na+]

SMILES

CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)[O-].[Na+]

正規SMILES

CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)[O-].[Na+]

同義語

3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic                              acid;  S-18204;  S-18886 sodium salt

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terutroban sodium
Reactant of Route 2
Terutroban sodium
Reactant of Route 3
Terutroban sodium
Reactant of Route 4
Terutroban sodium
Reactant of Route 5
Reactant of Route 5
Terutroban sodium
Reactant of Route 6
Terutroban sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。